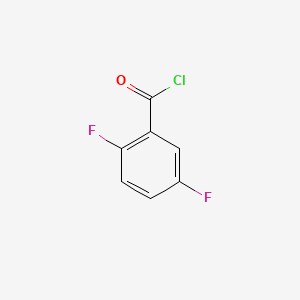

2,5-Difluorobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRUKKDFNWXXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189274 | |

| Record name | 2,5-Difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35730-09-7 | |

| Record name | 2,5-Difluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35730-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035730097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIFLUOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NDW4XJ5SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,5-Difluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Core Chemical Properties

This compound is a colorless to light yellow liquid with a pungent odor. It is a reactive acyl chloride that is sensitive to moisture. The core physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃ClF₂O | [1][2][3] |

| Molecular Weight | 176.55 g/mol | [2][3] |

| CAS Number | 35730-09-7 | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 92-93 °C at 34 mmHg | [1][2][3] |

| Density | 1.425 g/mL at 25 °C | [1][2][3] |

| Refractive Index (n20/D) | 1.515 | [3] |

| Solubility | Soluble in organic solvents such as ether and chloroform; slightly soluble in water. | [1] |

| Flash Point | 59 °C | [1] |

| Melting Point | Not available (liquid at room temperature) |

Synthesis and Purification

This compound is typically synthesized from its corresponding carboxylic acid, 2,5-difluorobenzoic acid, through a chlorination reaction. A common and effective method involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,5-difluorobenzoic acid.

Materials:

-

2,5-difluorobenzoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for distillation under reduced pressure

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube, add 2,5-difluorobenzoic acid and an anhydrous solvent (e.g., toluene).

-

Add a catalytic amount of anhydrous DMF to the suspension.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the mixture at room temperature with stirring.

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution, HCl and SO₂). The progress of the reaction can be monitored by observing the dissolution of the solid 2,5-difluorobenzoic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent by distillation at atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation.

Diagram of the Synthetic Workflow:

Caption: A schematic workflow for the synthesis of this compound.

Purification

Purification of the crude product is crucial to remove any unreacted starting materials and byproducts. Vacuum distillation is the method of choice for this purpose. The boiling point of 92-93 °C at 34 mmHg indicates the conditions for distillation.[1][2][3]

Analytical Characterization

The purity and identity of this compound can be assessed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the separation and identification of volatile compounds like this compound.

Suggested GC-MS Experimental Parameters (General Method):

-

GC Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-95% methylpolysiloxane stationary phase, is generally suitable for the analysis of benzoyl chlorides.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Note: It is important to ensure that the GC system is free of moisture to prevent on-column hydrolysis of the acyl chloride to the corresponding carboxylic acid. Derivatization to a more stable amide or ester prior to injection can also be an effective strategy to avoid this issue.

Reactivity and Applications in Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as an acylating agent. Its reactivity is centered around the electrophilic carbonyl carbon of the acyl chloride group.

Amide Synthesis (Acylation of Amines)

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of many biologically active molecules.

General Experimental Protocol for Amide Synthesis:

-

Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether) in a reaction flask.

-

Add a base (1.1 to 1.5 equivalents), such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of this compound (1.0 to 1.1 equivalents) in the same solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically washed with a dilute aqueous acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acyl chloride and the corresponding carboxylic acid.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.

Diagram of the Amide Synthesis Reaction Pathway:

Caption: Reaction pathway for the synthesis of amides from this compound.

Ester Synthesis (Acylation of Alcohols and Phenols)

Similarly, this compound reacts with alcohols and phenols to form esters. The reaction with phenols is often facilitated by converting the phenol to its more nucleophilic phenoxide form by using a base.

General Experimental Protocol for Ester Synthesis:

-

In a reaction flask, dissolve the alcohol or phenol (1.0 equivalent) and a base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents) in an aprotic solvent (e.g., dichloromethane or THF).

-

Cool the mixture to 0 °C.

-

Slowly add this compound (1.0-1.1 equivalents) to the stirred solution.

-

Allow the reaction to proceed at room temperature until completion.

-

The workup procedure is similar to that for amide synthesis, involving washing with dilute acid and base to remove impurities, followed by drying and solvent evaporation. Purification is typically achieved by column chromatography or distillation.

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2,5-difluorobenzoyl group onto an aromatic ring. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

General Experimental Protocol for Friedel-Crafts Acylation:

-

In a dry reaction vessel under an inert atmosphere, suspend the Lewis acid catalyst (e.g., AlCl₃, 1.1-1.5 equivalents) in an anhydrous, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the suspension to 0 °C.

-

Slowly add this compound (1.0 equivalent) to the suspension.

-

To this mixture, add the aromatic substrate (1.0 equivalent) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC or GC.

-

The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated HCl.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine, then dried and concentrated to give the crude product, which is typically purified by column chromatography or recrystallization.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. It is flammable and should be stored away from heat and sources of ignition. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[1]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough safety data sheet (SDS) and a comprehensive risk assessment before handling this chemical. All experimental work should be conducted by trained professionals in a suitably equipped laboratory.

References

An In-depth Technical Guide to 2,5-Difluorobenzoyl Chloride (CAS: 35730-09-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzoyl chloride, identified by the CAS number 35730-09-7, is a versatile fluorinated organic compound that serves as a critical intermediate in the synthesis of a wide array of complex molecules.[1] Its unique structural and electronic properties, imparted by the two fluorine atoms on the benzene ring, make it a valuable building block in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, safety and handling protocols, key synthetic applications with experimental details, and its role in the development of biologically active compounds.

Physicochemical and Safety Data

Accurate physicochemical data is paramount for the safe and effective use of any chemical intermediate. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 35730-09-7 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₇H₃ClF₂O | [1] |

| Molecular Weight | 176.55 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 92-93 °C at 34 mmHg | [1][3][4][5] |

| Density | 1.425 g/mL at 25 °C | [3][4][5] |

| Refractive Index (n20/D) | 1.515 | [3][4] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [3][4] |

Safety Information:

This compound is a hazardous chemical and requires careful handling in a well-ventilated area, preferably a fume hood.[5] It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4][9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn at all times.[3][4]

| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable Liquid, Category 3 | 🔥, corrosive | Danger | H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage. |

| Skin Corrosion, Category 1B | corrosive |

Synthetic Applications and Experimental Protocols

The high reactivity of the acyl chloride functional group, combined with the electronic effects of the fluorine substituents, makes this compound a key reagent in a variety of organic transformations, most notably in acylation reactions.

General Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. This compound can be used to introduce the 2,5-difluorobenzoyl moiety onto an aromatic substrate.

Experimental Protocol (General Procedure):

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: The Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 equivalents) is suspended in an anhydrous solvent (e.g., dichloromethane) in the reaction flask and cooled to 0 °C in an ice bath.

-

Acyl Chloride Addition: this compound (1.0 equivalent) is dissolved in the anhydrous solvent and added dropwise to the stirred catalyst suspension via the dropping funnel.

-

Substrate Addition: The aromatic substrate (1.0 equivalent), dissolved in the anhydrous solvent, is then added dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound is a precursor for the synthesis of various biologically active molecules. For instance, it has been utilized in the preparation of ethyl 4-(2′,5′-difluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate and thiohydrazides.[2][5]

Logical Workflow for Synthesis:

Caption: General synthetic workflow utilizing this compound.

Role in the Synthesis of Benzoylurea Insecticides and Mechanism of Action

While this compound is a specific isomer, the broader class of difluorobenzoyl compounds is fundamental to the synthesis of benzoylurea insecticides. These insecticides act as potent insect growth regulators by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton.

Mechanism of Action: Inhibition of Chitin Synthesis

Benzoylurea insecticides do not directly inhibit the enzymatic activity of chitin synthase. Instead, they are thought to interfere with the transport of the chitin precursor, UDP-N-acetylglucosamine (UDP-GlcNAc), across the cell membrane to the site of chitin polymerization. This disruption leads to a failure in the formation of the new cuticle during molting, resulting in larval death.

The following diagram illustrates the key steps in the chitin biosynthesis pathway in insects and highlights the point of inhibition by benzoylurea compounds.

Caption: Simplified pathway of chitin synthesis and its inhibition.

Conclusion

This compound is a chemical intermediate of significant value, particularly in the fields of medicinal chemistry and agrochemical development. Its utility stems from the ability to introduce a difluorobenzoyl moiety, which can confer desirable properties such as enhanced biological activity and metabolic stability to the target molecules. A thorough understanding of its physicochemical properties, safe handling procedures, and synthetic applications is essential for its effective and responsible use in research and development. The insights into the mechanism of action of its derivatives, such as the benzoylurea insecticides, further underscore the importance of this class of compounds in addressing challenges in agriculture and public health.

References

- 1. Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insect chitin synthases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. k-state.edu [k-state.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,5-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,5-Difluorobenzoyl chloride (CAS No: 35730-09-7), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. This document outlines its physicochemical characteristics, detailed experimental protocols for property determination, and its fundamental chemical reactivity.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is a derivative of benzoyl chloride and is classified as a corrosive and moisture-sensitive compound.[1][2] Due to its reactivity, particularly with water, it is typically handled under inert atmospheric conditions.[2]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Formula | C₇H₃ClF₂O | - | - |

| Molecular Weight | 176.55 | g/mol | - |

| Density | 1.425 | g/mL | at 25 °C |

| Boiling Point | 92-93 | °C | at 34 mmHg |

| Melting Point | -21 | °C | - |

| Refractive Index | 1.515 | - | at 20 °C (n20/D) |

| Flash Point | 59 | °C | closed cup |

| Vapor Pressure | 3.34 | mmHg | at 25 °C |

Data compiled from multiple sources.[1][2]

Solubility and Reactivity

This compound is soluble in common organic solvents such as ether and chloroform.[1] It is slightly soluble in water, but it readily reacts with water in a vigorous, often violent, exothermic reaction to hydrolyze into 2,5-difluorobenzoic acid and hydrochloric acid.[1][3][4] This reactivity is characteristic of acyl chlorides and is a key consideration in its handling, storage, and use in synthetic chemistry.[3][4] The presence of the two fluorine atoms on the benzene ring influences the electrophilicity of the carbonyl carbon, affecting its reactivity in acylation reactions.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis of this compound and the determination of its key physical properties. These protocols are based on standard laboratory techniques for acyl chlorides.

Synthesis of this compound

A common method for the preparation of this compound is the reaction of 2,5-difluorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1]

Materials:

-

2,5-Difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalyst)

-

Dry toluene (solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Heating mantle

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-difluorobenzoic acid and dry toluene.

-

Slowly add an excess of thionyl chloride to the suspension.

-

Add a catalytic amount of anhydrous DMF.

-

Heat the reaction mixture to reflux and maintain for several hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases. The reaction progress can be monitored by observing the dissolution of the solid benzoic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Determination of Physical Properties

1. Boiling Point Determination (Thiele Tube Method): The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5]

Materials:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Mineral oil

-

Bunsen burner or heating mantle

Procedure:

-

Fill the Thiele tube with mineral oil to the level of the side arm.

-

Place a small amount of this compound into the small test tube.

-

Invert the capillary tube (open end down) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube, ensuring the sample is level with the thermometer bulb.

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

2. Density Determination (Pycnometer Method): Density is the mass per unit volume of a substance.

Materials:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Water bath

Procedure:

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it again to determine the mass of the water.

-

Empty and dry the pycnometer, then fill it with this compound and repeat the thermal equilibration and weighing process.

-

The density of the sample is calculated using the known density of water at that temperature.

3. Refractive Index Determination (Abbe Refractometer): The refractive index is a measure of how much light bends as it passes through a substance.[3]

Materials:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Lens paper and ethanol

Procedure:

-

Turn on the refractometer and the constant temperature water circulator set to 20 °C.

-

Clean the prism surfaces of the refractometer with ethanol and lens paper.

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms and allow a few moments for the sample to reach the set temperature.

-

Look through the eyepiece and adjust the handwheel until the borderline between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties that are critical to its application in organic synthesis. Understanding these properties and the methods for their determination is essential for researchers and professionals in the fields of drug discovery, agrochemical development, and materials science. The reactivity of the acyl chloride functional group, combined with the electronic effects of the fluorine substituents, makes it a versatile building block for the introduction of the 2,5-difluorobenzoyl moiety into a wide range of molecules. Proper handling and storage procedures are paramount due to its corrosive and moisture-sensitive nature.

References

- 1. prepchem.com [prepchem.com]

- 2. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 3. athabascau.ca [athabascau.ca]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 2,5-Difluorobenzoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Difluorobenzoyl chloride, a key reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines its chemical properties, a detailed experimental protocol for its application in amide synthesis, and a visual representation of the synthetic workflow.

Core Properties of this compound

This compound is a halogenated aromatic acyl chloride. Its reactivity is centered on the acyl chloride group, making it a valuable building block for introducing the 2,5-difluorobenzoyl moiety into a wide range of molecules.[1] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₃ClF₂O | [2][3] |

| Linear Formula | F₂C₆H₃COCl | [4][5][6] |

| Molecular Weight | 176.55 g/mol | [2][4][5][6] |

| CAS Number | 35730-09-7 | [2][3][4][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 92-93 °C at 34 mmHg | [2][5] |

| Density | 1.425 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.515 | [5] |

Application in Amide Synthesis: Experimental Protocol

This compound is frequently utilized in the synthesis of amides via the Schotten-Baumann reaction, which involves the acylation of an amine.[7] Amide bonds are fundamental components of many biologically active molecules, including a large number of pharmaceuticals. The following protocol details a general and environmentally conscious procedure for the synthesis of amides from an acid chloride, such as this compound, and a primary amine in the bio-based solvent Cyrene™.

General Procedure for Amide Synthesis:

-

Reaction Setup: To a stirred solution of the acid chloride (1.0 equivalent, 0.5 mmol) in Cyrene™ (0.5 mL, 1M) at 0 °C, add triethylamine (1.1 equivalents, 0.55 mmol).

-

Amine Addition: Subsequently, add the primary amine (1.0 equivalent, 0.5 mmol) to the reaction mixture.

-

Reaction Progression: Allow the resulting mixture to gradually warm to room temperature over a period of one hour.

-

Product Precipitation: Add water (5 mL) to the reaction mixture and continue stirring until the product precipitates out of the solution.

-

Isolation and Purification: Filter the precipitate and wash it with water to yield the pure amide. For further purification or characterization (e.g., NMR analysis), the solid can be dissolved in ethyl acetate, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure.[4]

This protocol offers a greener alternative to traditional methods that often employ hazardous solvents like dimethylformamide (DMF) or dichloromethane (DCM).[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of an amide using this compound, as described in the experimental protocol.

Caption: Workflow for the synthesis of amides from this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 2,5-Difluorbenzoylchlorid 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Amide Synthesis [fishersci.it]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. This compound, 98% 35730-09-7 India [ottokemi.com]

- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

A Comprehensive Technical Guide to 2,5-Difluorobenzoyl Chloride: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2,5-Difluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its boiling point and density, details the experimental protocols for these measurements, and illustrates its application in chemical synthesis.

Physicochemical Data of this compound

The boiling point and density of this compound are crucial parameters for its handling, purification, and application in synthetic chemistry. The following table summarizes these key properties.

| Property | Value | Conditions |

| Boiling Point | 92-93 °C | at 34 mmHg |

| 85-87 °C | at 14 mmHg | |

| 130-133 °C | at atmospheric pressure | |

| Density | 1.425 g/mL | at 25 °C |

| 1.44 g/cm³ | Not specified |

Experimental Protocols

The accurate determination of boiling point and density is fundamental in chemical research. The following sections describe standard methodologies for these measurements.

Determination of Boiling Point at Reduced Pressure

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds that decompose at high temperatures, the boiling point is often determined at a reduced pressure.

Methodology: Micro-Boiling Point Determination

This method is suitable for small sample volumes.

-

Sample Preparation: A small amount of the liquid sample (a few microliters) is introduced into a capillary tube, which is then sealed at one end. A smaller, inverted capillary tube is placed inside the larger tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with heating oil). The system is connected to a vacuum source to achieve the desired pressure.

-

Heating and Observation: The heating bath is gradually heated. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

-

Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to be drawn into the smaller capillary tube upon cooling.[1][2]

A common alternative for larger volumes is to use a simple distillation apparatus under reduced pressure.[1] The temperature of the vapor that is in equilibrium with the boiling liquid is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. Several standard methods are available for accurate density determination.

Methodology: Digital Density Meter (ASTM D4052)

This method utilizes an oscillating U-tube to determine the density of a liquid.

-

Apparatus: A digital density meter equipped with a thermostatted oscillating U-tube.

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and distilled water.

-

Sample Introduction: The liquid sample is introduced into the U-tube, ensuring no air bubbles are present.[3][4][5]

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency is then converted into a density value.[6] The measurement is typically performed at a constant temperature, such as 25 °C.

Methodology: Pycnometer (ASTM D1475)

This gravimetric method involves determining the mass of a known volume of the liquid.

-

Apparatus: A calibrated glass vessel of a specific volume, known as a pycnometer or density cup.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed.

-

It is then filled with the liquid sample, taking care to avoid air bubbles.

-

The filled pycnometer is brought to a constant temperature.

-

The exterior is cleaned and dried, and the filled pycnometer is weighed again.

-

-

Calculation: The density is calculated by dividing the mass of the liquid (the difference between the filled and empty weights) by the calibrated volume of the pycnometer.[7]

Synthetic Utility of this compound

This compound is a versatile reagent in organic synthesis, primarily used as a precursor for introducing the 2,5-difluorobenzoyl moiety into various molecules. This is particularly valuable in the development of new pharmaceutical and agrochemical compounds.[8] One notable application is in the synthesis of complex heterocyclic compounds, such as substituted pyrroles.

The following diagram illustrates a general workflow for the acylation of a pyrrole derivative using this compound, a common reaction in the synthesis of biologically active molecules.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. scribd.com [scribd.com]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 7. matestlabs.com [matestlabs.com]

- 8. chembk.com [chembk.com]

Spectroscopic Profile of 2,5-Difluorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-Difluorobenzoyl chloride (CAS No. 35730-09-7). Due to the limited availability of published experimental spectra in public databases, this guide combines known physical data with predicted spectroscopic values derived from analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a liquid acyl chloride are also presented.

Compound Overview

This compound is a halogenated aromatic compound with the molecular formula C₇H₃ClF₂O. It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate spectroscopic characterization is crucial for its quality control and for monitoring chemical reactions in which it is a reactant or product.

Physical Properties:

| Property | Value | Reference |

| Molecular Weight | 176.55 g/mol | |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 92-93 °C at 34 mmHg | |

| Density | 1.425 g/mL at 25 °C | |

| Refractive Index | 1.515 (at 20 °C) |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8 - 8.0 | ddd | J(H,F) ≈ 8, J(H,H) ≈ 5, J(H,F) ≈ 3 | H-6 |

| ~7.3 - 7.5 | m | H-3, H-4 |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~160 (d, J(C,F) ≈ 250 Hz) | C-F |

| ~157 (d, J(C,F) ≈ 250 Hz) | C-F |

| ~120 - 135 | Aromatic C-H & C-Cl |

Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -110 to -120 | F at C-2 |

| ~ -115 to -125 | F at C-5 |

Infrared (IR) Spectroscopy

A product specification sheet from Thermo Fisher Scientific indicates that the compound conforms to FTIR identification, suggesting that experimental data exists within the company.[1] The predicted significant vibrational frequencies are listed below.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1810 | Strong | C=O stretch (acyl chloride) |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1200 - 1300 | Strong | C-F stretch |

| ~800 - 900 | Strong | C-H bend (out-of-plane) |

| ~600 - 800 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 176/178 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| 141 | Medium | [M-Cl]⁺ |

| 113 | High | [M-COCl]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

A reference standard such as CFCl₃ (or an external standard) should be used.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample-loaded salt plates in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, direct injection or a GC-MS interface can be used.

-

Ionization: Utilize Electron Ionization (EI) to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Reactivity of the Acyl Chloride Group in 2,5-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzoyl chloride is a versatile difluorinated aromatic compound widely employed as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of two electron-withdrawing fluorine atoms on the benzene ring significantly influences the reactivity of the acyl chloride group, making it a subject of considerable interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the reactivity of the acyl chloride group in this compound, including its electronic effects, typical reactions, and applications in drug discovery, supported by experimental protocols and quantitative data where available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClF₂O | [1] |

| Molecular Weight | 176.55 g/mol | |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Boiling Point | 92-93 °C at 34 mmHg | |

| Density | 1.425 g/mL at 25 °C | |

| Refractive Index | 1.515 (at 20 °C) | |

| Flash Point | 59 °C | [1] |

| Solubility | Soluble in organic solvents such as ether and chloroform; reacts with water. | [1] |

Electronic Effects and Reactivity

The reactivity of the acyl chloride group in this compound is profoundly influenced by the electronic properties of the fluorine substituents. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M).

The two fluorine atoms at the C2 and C5 positions significantly decrease the electron density of the benzene ring and, consequently, the carbonyl carbon of the acyl chloride group. This increased electrophilicity of the carbonyl carbon makes this compound highly susceptible to nucleophilic attack. Therefore, it is a highly reactive acylating agent, readily participating in a variety of nucleophilic acyl substitution reactions. The enhanced reactivity often leads to faster reaction rates and higher yields compared to unsubstituted or electron-donating substituted benzoyl chlorides.

Key Reactions of the Acyl Chloride Group

The highly electrophilic nature of the acyl chloride group in this compound allows it to undergo a range of nucleophilic acyl substitution reactions. The most common and synthetically useful transformations are detailed below.

Amide Bond Formation (Amidation)

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 2,5-difluorobenzamides. These amides are important structural motifs in many biologically active molecules. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Typical Reaction Conditions:

| Amine Type | Base | Solvent | Temperature | Typical Yield |

| Primary Aliphatic | Triethylamine, Pyridine | Dichloromethane, Chloroform | 0 °C to room temperature | Good to Excellent |

| Secondary Aliphatic | Triethylamine, Pyridine | Dichloromethane, Chloroform | 0 °C to room temperature | Good to Excellent |

| Primary Aromatic | Triethylamine, Pyridine | Dichloromethane, Chloroform | 0 °C to room temperature | Moderate to Good |

| Secondary Aromatic | Triethylamine, Pyridine | Dichloromethane, Chloroform | Room temperature to reflux | Moderate to Good |

Ester Formation (Esterification)

The reaction of this compound with alcohols or phenols in the presence of a base, such as pyridine or triethylamine, affords the corresponding 2,5-difluorobenzoate esters. These esters can serve as important intermediates or as final products with applications in various fields.

Typical Reaction Conditions:

| Alcohol Type | Base | Solvent | Temperature | Typical Yield |

| Primary Alcohols | Pyridine, Triethylamine | Dichloromethane, Toluene | 0 °C to room temperature | Good to Excellent |

| Secondary Alcohols | Pyridine, Triethylamine | Dichloromethane, Toluene | Room temperature to reflux | Good |

| Phenols | Pyridine, Triethylamine | Dichloromethane, Toluene | Room temperature to reflux | Good |

Friedel-Crafts Acylation

This compound is an effective reagent for the Friedel-Crafts acylation of electron-rich aromatic and heteroaromatic compounds. This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), introduces the 2,5-difluorobenzoyl group onto the aromatic ring, forming a diaryl ketone. These ketones are valuable precursors for the synthesis of more complex molecules.

Typical Reaction Conditions:

| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temperature | Typical Yield |

| Benzene | AlCl₃ | Benzene (as solvent and reactant) | 0 °C to reflux | Moderate to Good |

| Toluene | AlCl₃ | Toluene (as solvent and reactant) | 0 °C to reflux | Moderate to Good |

| Anisole | AlCl₃ | Dichloromethane, Nitrobenzene | 0 °C to room temperature | Good |

Hydrolysis

Like all acyl chlorides, this compound is sensitive to moisture and readily hydrolyzes in the presence of water to form 2,5-difluorobenzoic acid and hydrochloric acid. This reaction is generally considered a decomposition pathway and should be avoided by using anhydrous reaction conditions when other transformations are desired.

Application in Drug Discovery: Inhibition of Kinesin Spindle Protein (KSP)

A significant application of 2,5-difluorobenzoyl derivatives is in the development of inhibitors for the Kinesin Spindle Protein (KSP), a novel target for cancer therapy. KSP, also known as Eg5, is a motor protein essential for the separation of centrosomes and the formation of a bipolar spindle during mitosis.[3] Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in proliferating cancer cells.[3] This mechanism of action makes KSP inhibitors a promising class of antimitotic agents with the potential for reduced side effects compared to tubulin-targeting drugs.

A potent KSP inhibitor, MK-0731, incorporates a 2,5-difluorophenyl moiety, highlighting the importance of this substitution pattern in achieving high inhibitory activity.[4] The 2,5-difluorobenzoyl group is often introduced during the synthesis of such inhibitors through the acylation of an appropriate amine intermediate.

Below is a simplified representation of the KSP inhibition signaling pathway leading to apoptosis.

Caption: Simplified signaling pathway of KSP inhibition leading to apoptosis.

Experimental Protocols

The following are representative experimental protocols for the key reactions of this compound. These should be regarded as starting points and may require optimization for specific substrates.

General Workflow for Amide Formation

Caption: General experimental workflow for amide formation.

Protocol for the Synthesis of N-(2,5-Difluorobenzoyl)piperidine:

-

Materials:

-

Piperidine (1.0 equivalent)

-

Triethylamine (1.1 equivalents)

-

This compound (1.05 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve piperidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-(2,5-Difluorobenzoyl)piperidine.

-

General Workflow for Friedel-Crafts Acylation

Caption: General workflow for Friedel-Crafts acylation.

Protocol for the Friedel-Crafts Acylation of Benzene:

-

Materials:

-

Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents)

-

Anhydrous benzene

-

This compound (1.0 equivalent)

-

Ice

-

Concentrated hydrochloric acid

-

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.1 eq) in anhydrous benzene, cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.0 eq) to the mixture dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for 1-3 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with benzene or another suitable organic solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting ketone by vacuum distillation or column chromatography.

-

Safety Information

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is flammable and reacts with water to produce corrosive hydrochloric acid gas.[1] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.

Conclusion

The acyl chloride group in this compound exhibits high reactivity towards nucleophiles due to the strong electron-withdrawing nature of the two fluorine atoms on the aromatic ring. This enhanced electrophilicity makes it a valuable reagent for the efficient synthesis of a wide range of amides, esters, and ketones through nucleophilic acyl substitution and Friedel-Crafts acylation reactions. Its utility is particularly highlighted in the field of drug discovery, where it serves as a key building block for the synthesis of potent enzyme inhibitors, such as those targeting the Kinesin Spindle Protein. A thorough understanding of its reactivity, coupled with appropriate handling and reaction optimization, enables its effective use in the development of novel chemical entities with significant biological activity.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Fluorine Substitution in Benzoyl Chloride Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. Fluorine's unique electronic properties can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity. Benzoyl chloride, a fundamental acylating agent, serves as a valuable scaffold for investigating the effects of fluorine substitution. Understanding how the position of fluorine on the benzene ring modulates the reactivity of the benzoyl chloride functional group is critical for the rational design of synthetic routes and the fine-tuning of molecular properties for pharmaceutical applications. This technical guide provides a comprehensive overview of the role of fluorine substitution in benzoyl chloride reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Electronic and Steric Effects of Fluorine Substitution

The reactivity of benzoyl chloride in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M effect). The interplay between these opposing effects, along with steric hindrance, determines the overall reactivity of the fluorinated benzoyl chloride. The position of the fluorine atom on the aromatic ring is therefore crucial:

-

Para-Substitution (p-F): The -I effect dominates, but the +M effect, which is strongest at the para position, partially counteracts it. This leads to a significant increase in reactivity compared to unsubstituted benzoyl chloride.

-

Meta-Substitution (m-F): The +M effect does not extend to the meta position, so the reactivity is primarily governed by the strong -I effect. This results in a substantial increase in the electrophilicity of the carbonyl carbon, making the meta isomer the most reactive among the three monosubstituted fluorobenzoyl chlorides.

-

Ortho-Substitution (o-F): In addition to the -I and +M effects, the ortho-fluoro substituent introduces steric hindrance around the reaction center. This steric bulk can impede the approach of the nucleophile, potentially slowing down the reaction rate compared to the meta and para isomers, despite the strong inductive electron withdrawal.

The following diagram illustrates the electronic influence of fluorine substituents on the carbonyl carbon's electrophilicity.

Caption: Electronic and steric effects of fluorine substitution on benzoyl chloride reactivity.

Quantitative Data on Reactivity

To quantify the impact of fluorine substitution on the reactivity of benzoyl chloride, kinetic studies of their reactions with nucleophiles are essential. The following table summarizes the pseudo-first-order rate constants (k) for the alcoholysis of various substituted benzoyl chlorides with n-propanol at 25°C. While a complete dataset for all fluorine isomers under identical conditions is not available in a single source, the data for bromo- and iodo-substituted analogs provide a strong indication of the expected trend for fluoro-substituted compounds.

| Substituent | Rate Constant (k) x 10⁻³ min⁻¹ | Relative Rate (k_sub / k_H) |

| H | 32.1 | 1.00 |

| m-OCH₃ | 34.0 | 1.06 |

| p-Br | 59.0 | 1.84 |

| p-I | 61.7 | 1.92 |

| m-I | 104.4 | 3.25 |

Data sourced from a kinetic study on the alcoholysis of substituted benzoyl chlorides.

The data clearly show that electron-withdrawing halogen substituents at both the meta and para positions increase the rate of alcoholysis compared to unsubstituted benzoyl chloride. The greater rate enhancement for the meta-iodo substituent compared to the para-bromo and para-iodo substituents aligns with the understanding that the inductive effect is the dominant factor in the meta position. Based on the higher electronegativity of fluorine, it is expected that fluorobenzoyl chlorides would exhibit even greater rate enhancements.

Experimental Protocols

Protocol 1: Synthesis of Fluorobenzoyl Chlorides from Fluorobenzoic Acids

This protocol describes a general method for the preparation of ortho-, meta-, and para-fluorobenzoyl chloride from the corresponding fluorobenzoic acids using thionyl chloride.

Materials:

-

o-, m-, or p-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the respective fluorobenzoic acid (1.0 eq).

-

Suspend the acid in anhydrous toluene or DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.[1]

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude fluorobenzoyl chloride, which can be used in the next step without further purification or can be purified by distillation.

Protocol 2: Friedel-Crafts Acylation of Anisole with p-Fluorobenzoyl Chloride

This protocol details the Friedel-Crafts acylation of anisole using p-fluorobenzoyl chloride and an aluminum chloride catalyst.

Materials:

-

Anisole

-

p-Fluorobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. All glassware must be thoroughly dried.

-

Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (1.1 eq) to the reaction flask. Add anhydrous DCM to the flask to create a slurry.

-

In the addition funnel, prepare a solution of anisole (1.0 eq) and p-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM.

-

Reaction: Cool the AlCl₃ slurry in an ice bath to 0-5 °C. Slowly add the solution from the addition funnel to the cooled slurry over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, 4-fluoro-4'-methoxybenzophenone.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for a kinetic study to determine the relative reactivity of benzoyl chloride and its fluorinated analogs.

Caption: Experimental workflow for a comparative kinetic study.

Reaction Mechanisms

The primary reaction pathway for benzoyl chlorides is nucleophilic acyl substitution. The mechanism can proceed through either a concerted Sₙ2-like pathway or a stepwise addition-elimination pathway involving a tetrahedral intermediate. The operative mechanism can be influenced by the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the benzoyl chloride.

The following diagram illustrates the general mechanism for the addition-elimination pathway of nucleophilic acyl substitution on a substituted benzoyl chloride.

Caption: General mechanism of nucleophilic acyl substitution (addition-elimination pathway).

Conclusion

Fluorine substitution has a profound and predictable impact on the reactivity of benzoyl chloride. The strong electron-withdrawing inductive effect of fluorine generally increases the electrophilicity of the carbonyl carbon, leading to enhanced reactivity towards nucleophiles. The position of the fluorine atom is critical, with the meta-substituted isomer expected to be the most reactive due to the absence of a counteracting resonance effect. While ortho-substitution also strongly activates the carbonyl group, steric hindrance can modulate the overall reaction rate. For drug development professionals and synthetic chemists, a thorough understanding of these principles allows for the strategic use of fluorinated benzoyl chlorides to control reaction rates, improve yields, and synthesize novel molecular architectures with tailored properties. The provided protocols and mechanistic insights serve as a valuable resource for the practical application of these principles in a research and development setting.

References

2,5-Difluorobenzoyl Chloride: A Comprehensive Technical Guide for its Application as a Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzoyl chloride is a valuable fluorinated building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presented for practical use in a research and development setting.

Physicochemical and Safety Data

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is a reactive acyl chloride and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including gloves, safety goggles, and a face shield, is recommended.[3] The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃ClF₂O | [4] |

| Molecular Weight | 176.55 g/mol | [4] |

| CAS Number | 35730-09-7 | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 92-93 °C at 34 mmHg | [6] |

| Density | 1.425 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.515 | [6] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [3] |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Signal Word |

| H226: Flammable liquid and vapor | P210, P233, P240, P280, P303+P361+P353, P305+P351+P338 | Danger |

| H314: Causes severe skin burns and eye damage |

Synthesis of this compound

This compound is typically synthesized from 2,5-difluorobenzoic acid. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis from 2,5-Difluorobenzoic Acid using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.[7]

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Materials:

-

2,5-Difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous reaction vessel with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet, place 2,5-difluorobenzoic acid.

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a catalytic amount of DMF (a few drops).

-

Slowly heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation, initially at atmospheric pressure, and then under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Applications in Organic Synthesis

This compound is a versatile reagent for introducing the 2,5-difluorobenzoyl moiety into a wide range of molecules. Its primary reactions include Friedel-Crafts acylation, esterification, and amidation.

Friedel-Crafts Acylation of Pyrroles

A key application of this compound is the Friedel-Crafts acylation of electron-rich aromatic and heteroaromatic compounds. For instance, it is used in the synthesis of ethyl 4-(2′,5′-difluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate.[8]

General Workflow for Friedel-Crafts Acylation

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol: Synthesis of Ethyl 4-(2′,5′-difluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

The following is a representative, though not explicitly detailed in the search results, procedure for the Friedel-Crafts acylation of a pyrrole derivative with this compound, based on general knowledge of such reactions.[8]

Materials:

-

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

-

This compound

-

Anhydrous Lewis acid (e.g., SnCl₄ or AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid (e.g., 1.1 equivalents of SnCl₄) to the stirred solution.

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Add the this compound solution dropwise to the pyrrole-Lewis acid complex at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and add dilute HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis of Thiohydrazides

This compound is also utilized in the synthesis of thiohydrazides, which are important intermediates for the preparation of various heterocyclic compounds with potential biological activities.

Table 3: Applications of this compound in the Synthesis of Bioactive Scaffolds

| Starting Material | Reagent | Product Class | Potential Biological Application | Reference(s) |

| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | This compound | Acyl Pyrrole | Pharmaceutical Intermediate | [8] |

| Hydrazine Hydrate | This compound, then Lawesson's Reagent | Thiohydrazide | Heterocycle Synthesis | |

| Amines | This compound | Amides | FtsZ Inhibitors (by analogy) | [9] |

| Alcohols | This compound | Esters | General Organic Synthesis | N/A |

Role in Drug Discovery: Targeting the FtsZ Protein

While direct evidence for this compound-derived compounds as FtsZ inhibitors was not found in the initial search, the closely related 2,6-difluorobenzamide scaffold is a well-established inhibitor of the bacterial cell division protein FtsZ.[4][9] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis.[10] Its inhibition leads to filamentation and ultimately cell death, making it an attractive target for novel antibiotics.[3]

Inhibition of Bacterial Cell Division via the FtsZ Pathway

Caption: FtsZ Inhibition Pathway.

The structural similarity between 2,5- and 2,6-difluorobenzamides suggests that derivatives of this compound are promising candidates for the development of novel FtsZ inhibitors. The 2,5-difluoro substitution pattern can offer a different electronic and steric profile compared to the 2,6-isomer, potentially leading to altered potency, selectivity, or pharmacokinetic properties. Researchers in drug development can utilize this compound to synthesize libraries of amide derivatives for screening against FtsZ and other relevant biological targets.

Conclusion

This compound is a highly valuable and versatile fluorinated building block for the synthesis of complex organic molecules. Its utility in introducing the 2,5-difluorobenzoyl moiety has been demonstrated in the preparation of various intermediates for the pharmaceutical and agrochemical industries. The provided data and experimental protocols offer a solid foundation for researchers to incorporate this reagent into their synthetic strategies. The potential for derivatives of this compound to act as inhibitors of critical biological targets, such as the bacterial FtsZ protein, underscores its importance in the ongoing search for novel therapeutic agents. As with any reactive chemical, appropriate handling and safety measures are paramount for its successful and safe utilization in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 98%, COA, Certificate of Analysis, 35730-09-7, D 2673 [ottokemi.com]

- 9. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,5-Difluorobenzoyl Chloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2,5-Difluorobenzoyl chloride, a key reagent in synthetic chemistry, with a focus on its procurement for research purposes, its applications in the synthesis of bioactive molecules, and detailed experimental methodologies.

Introduction to this compound